N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethoxyphenyl group at the 2-position and a sulfonamide-linked benzamide moiety at the 5-position.
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S2/c1-16-6-4-5-13-27(16)34(29,30)19-10-7-17(8-11-19)23(28)26-22-15-25-24(33-22)20-14-18(31-2)9-12-21(20)32-3/h7-12,14-16H,4-6,13H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDWGUVNINUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=C(S3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(2,5-dimethoxyphenyl)thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide represents a novel class of thiazole derivatives that have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 364.47 g/mol
- Key Functional Groups :
- Thiazole moiety
- Dimethoxyphenyl group
- Sulfonamide linkage
This unique combination of functional groups is hypothesized to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assay
A study evaluating the cytotoxic effects of thiazole derivatives reported IC50 values for several analogues. For example, compounds structurally related to our target compound exhibited IC50 values ranging from 10 to 30 µM against MCF-7 cells, indicating moderate to high potency compared to standard chemotherapeutics like doxorubicin.
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Compounds similar to the target compound have demonstrated efficacy in reducing seizure activity in animal models.
Case Study: Anticonvulsant Screening
In a study involving various thiazole derivatives, one analogue showed a significant reduction in seizure duration in the pentylenetetrazol (PTZ) model with an effective dose (ED50) of 15 mg/kg, which is considerably lower than traditional anticonvulsants.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring and substituents on the benzamide can significantly influence potency and selectivity.
Key Findings:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at the para position of the phenyl ring enhances anticancer activity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can alter binding affinity to biological targets, impacting both efficacy and toxicity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Based Derivatives
The provided evidence highlights compounds with thiazole cores and diverse substituents, enabling a structural comparison:
Functional Group Analysis
- Thiazole Core : All compounds share a thiazole ring, but substitution patterns differ significantly. The target compound’s 2,5-dimethoxyphenyl group contrasts with Compound 28’s nitro and fluorophenyl groups, which may alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects).
- Sulfonamide vs. Propanamide : The sulfonamide in the target compound may enhance metabolic stability compared to the propanamide in Compound 28, as sulfonamides are less prone to enzymatic hydrolysis .
- Piperidine vs.
Pharmacological and Physicochemical Implications
While pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Target Selectivity: The sulfonyl benzamide moiety could mimic ATP-binding pockets in kinases, similar to known thiazole-based kinase inhibitors. In contrast, Compound 29’s dibenzothiadiazocin fusion suggests a larger binding interface, possibly for protein-protein interaction targets .
- Metabolic Stability : The 2-methylpiperidine group may reduce cytochrome P450-mediated metabolism compared to nitro groups, which are susceptible to reductase activity .
Preparation Methods
Hantzsch Thiazole Synthesis
The 2-(2,5-dimethoxyphenyl)thiazol-5-amine is synthesized via the Hantzsch reaction, adapting methods from Metwally et al. (2022) :
- Reactants : 2,5-Dimethoxybenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and α-bromoacetophenone derivative.
- Conditions : Reflux in ethanol (12 h, 78°C) with catalytic acetic acid.
- Yield : 82–89%.
Mechanism :
- Condensation of aldehyde and thiourea forms a thiosemicarbazone intermediate.
- Cyclization with α-bromoacetophenone yields the thiazole ring.
Solid-State Catalysis
Alternative methods employ pepsin-catalyzed solid-state reactions for greener synthesis:
- Reactants : 2-Aminothiophenol and 2,5-dimethoxybenzaldehyde.
- Conditions : Grinding with pepsin (0.05 g) for 10 minutes.
- Yield : 97%.
Sulfonation of Benzamide
Chlorosulfonation
4-(Chlorosulfonyl)benzoyl chloride is prepared via chlorosulfonation of benzoic acid derivatives, as described in CN102276554B (2011) :
- Reactants : Benzoic acid (1.0 equiv), chlorosulfonic acid (3.0 equiv).
- Conditions : 0–5°C, dichloromethane solvent, 4 h.
- Yield : 68–75%.
Piperidine Sulfonamide Formation
Nucleophilic Substitution
The sulfonyl chloride reacts with 2-methylpiperidine under basic conditions (Aridoss et al., 2009 ):
- Reactants : 4-(Chlorosulfonyl)benzoyl chloride (1.0 equiv), 2-methylpiperidine (1.5 equiv).
- Conditions : Triethylamine (2.0 equiv) in dichloromethane, 0°C → RT, 6 h.
- Yield : 85–91%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 6 h |
| Temperature | 0°C → RT |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
Final Coupling Reactions
Amide Bond Formation
The thiazole amine and sulfonated benzamide are coupled using EDC/HOBt (PMC4871179, 2015 ):
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time (CN108530361A, 2018 ):
Characterization and Validation
Spectroscopic Data
Purity Analysis
HPLC purity: ≥98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Methods
| Step | Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|---|
| Thiazole synthesis | Hantzsch reaction | 82–89 | 12 h | High yield |
| Thiazole synthesis | Pepsin catalysis | 97 | 10 min | Solvent-free |
| Sulfonamide formation | Nucleophilic substitution | 85–91 | 6 h | Mild conditions |
| Amide coupling | EDC/HOBt | 76–84 | 12 h | Standard protocol |
| Amide coupling | Microwave | 88 | 30 min | Time-efficient |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
